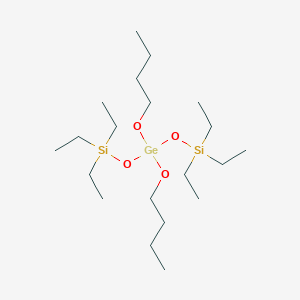
5,5-Dibutoxy-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disila-5-germanonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dibutoxy-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disila-5-germanonane is a complex organogermanium compound It is characterized by its unique structure, which includes germanium, silicon, oxygen, and carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dibutoxy-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disila-5-germanonane typically involves the reaction of germanium tetrachloride with organosilicon compounds under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using specialized equipment to ensure purity and yield. The process is optimized to minimize by-products and maximize efficiency. Techniques such as distillation and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5,5-Dibutoxy-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disila-5-germanonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert it into lower oxidation state germanium compounds.
Substitution: It can undergo substitution reactions where the butoxy or ethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic reagents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions include germanium oxides, reduced germanium compounds, and substituted organogermanium compounds
Scientific Research Applications
5,5-Dibutoxy-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disila-5-germanonane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.
Biology: Research is being conducted on its potential biological activities, including its effects on cellular processes.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It is used in the development of advanced materials, including semiconductors and polymers.
Mechanism of Action
The mechanism of action of 5,5-Dibutoxy-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disila-5-germanonane involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 5,5-Dibutoxy-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disila-5-stannanonane
- 5,5-Dibutoxy-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disila-5-silanonane
Uniqueness
Compared to similar compounds, 5,5-Dibutoxy-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disila-5-germanonane is unique due to the presence of germanium in its structure. This gives it distinct chemical and physical properties, making it valuable for specific applications in materials science and organic synthesis.
Properties
CAS No. |
60670-07-7 |
|---|---|
Molecular Formula |
C20H48GeO4Si2 |
Molecular Weight |
481.4 g/mol |
IUPAC Name |
[dibutoxy(triethylsilyloxy)germyl]oxy-triethylsilane |
InChI |
InChI=1S/C20H48GeO4Si2/c1-9-17-19-22-21(23-20-18-10-2,24-26(11-3,12-4)13-5)25-27(14-6,15-7)16-8/h9-20H2,1-8H3 |
InChI Key |
OXUNCXOGXOMKCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO[Ge](OCCCC)(O[Si](CC)(CC)CC)O[Si](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















